1,2,4,9-Tetramethoxy-8-methylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,9-Tetramethoxy-8-methylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₂₀O₄. This compound is characterized by the presence of four methoxy groups and a methyl group attached to an anthracene core. It is primarily used in research settings and has various applications in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,9-Tetramethoxy-8-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of 8-methylanthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where methoxy groups are introduced at the 1, 2, 4, and 9 positions of the anthracene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,9-Tetramethoxy-8-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or remove them entirely.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of anthracene derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
1,2,4,9-Tetramethoxy-8-methylanthracene has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetramethoxy-8-methylanthracene involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as its use in antimicrobial or anticancer studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethoxybenzene: Similar in structure but lacks the anthracene core.
1,2,4,9-Tetramethoxyanthracene: Similar but without the methyl group at the 8-position.
8-Methylanthracene: Lacks the methoxy groups.
Uniqueness
1,2,4,9-Tetramethoxy-8-methylanthracene is unique due to the specific arrangement of methoxy and methyl groups on the anthracene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
834867-35-5 |
---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,2,4,9-tetramethoxy-8-methylanthracene |
InChI |
InChI=1S/C19H20O4/c1-11-7-6-8-12-9-13-14(20-2)10-15(21-3)18(22-4)17(13)19(23-5)16(11)12/h6-10H,1-5H3 |
InChI Key |
QKAQIGWICYCCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=CC(=C(C3=C2OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.